Cas no 1802-12-6 (Phytolaccagenin)

Phytolaccagenin 化学的及び物理的性質
名前と識別子
-
- Olean-12-ene-28,29-dioicacid, 2,3,23-trihydroxy-, 29-methyl ester, (2b,3b,4a,20b)-
- PCB No 209 solution
- Phytolaccagenin
- 2-carbomethoxy-10,11-dihydroxy-2,6a,6b,9,12a-pentamethyl-9-methylol-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Jaligonic acid 30-methyl ester
- (2beta,3beta,4alpha,20beta)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid 29-methyl ester
- [ "" ]
- (2R,4Ar,6aR,6aS,6bR,9R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-
- NSC-116453
- AC-34746
- MFCD09953799
- 18YX12Q68B
- Q-100213
- s9218
- Q27252041
- (2S,4aR,6aS,6bR,8aR,9R,10R,11S,12aR,12bR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid
- HY-N1433
- MS-29854
- NS00093734
- OLEAN-12-ENE-28,30-DIOIC ACID, 2.BETA.,3.BETA.,23-TRIHYDROXY-, 30-METHYL ESTER
- OLEAN-12-ENE-28,29-DIOIC ACID, 2,3,23-TRIHYDROXY-, 29-METHYL ESTER, (2.BETA.,3.BETA.,4.ALPHA.,20.BETA.)-
- (2beta,3beta,4alpha,20beta)-29-Methyl 2,3,23-trihydroxyolean-12-ene-28,29-dioate
- CCG-269930
- NSC 116453
- 1802-12-6
- CS-0016865
- SCHEMBL1050612
- AKOS037514779
- 10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- UNII-18YX12Q68B
- Phytolaccagenine
- (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
- 2,3,23-trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid
- DTXSID40939305
- FT-0697857
- NSC116453
- CHEBI:228898
- Olean-12-ene-28,30-dioic acid, 2beta,3beta,23-trihydroxy-, 30-methyl ester (8CI); Phytolaccagenin (7CI); Jaligonic acid 30-methyl ester; NSC 116453; Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
- DA-76851
- OLEAN-12-ENE-28,30-DIOIC ACID, 2BETA,3BETA,23-TRIHYDROXY-, 30-METHYL ESTER
-
- MDL: MFCD09953799
- インチ: 1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20?,21?,22+,23?,26+,27-,28-,29+,30+,31-/m0/s1
- InChIKey: CYJWWQALTIKOAG-NBOZUFDMSA-N
- ほほえんだ: O([H])C1([H])C([H])(C([H])([H])[C@@]2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]5(C(=O)O[H])C([H])([H])C([H])([H])[C@](C(=O)OC([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]5([H])C4=C([H])C([H])([H])[C@@]32[H])[C@]1(C([H])([H])[H])C([H])([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 532.340004g/mol
- ひょうめんでんか: 0
- XLogP3: 4.5
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 回転可能化学結合数: 4
- どういたいしつりょう: 532.340004g/mol
- 単一同位体質量: 532.340004g/mol
- 水素結合トポロジー分子極性表面積: 124Ų
- 重原子数: 38
- 複雑さ: 1050
- 同位体原子数: 0
- 原子立体中心数の決定: 11
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 532.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.24
- ゆうかいてん: No data available
- ふってん: 639.6±55.0 °C at 760 mmHg
- フラッシュポイント: 199.3±25.0 °C
- PSA: 124.29000
- LogP: 4.32990
Phytolaccagenin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−20°C
Phytolaccagenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1094-100mg |
Phytolaccagenin |
1802-12-6 | 98% | 100mg |
$150 | 2023-09-20 | |
eNovation Chemicals LLC | Y1246950-20mg |
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)- |
1802-12-6 | 98% | 20mg |
$355 | 2024-06-07 | |
eNovation Chemicals LLC | Y1246950-10mg |
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)- |
1802-12-6 | 98% | 10mg |
$260 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3387-5 mg |
Phytolaccagenin |
1802-12-6 | 99.66% | 5mg |
¥755.00 | 2022-04-26 | |
MedChemExpress | HY-N1433-20mg |
Phytolaccagenin |
1802-12-6 | 98.07% | 20mg |
¥1600 | 2024-04-19 | |
MedChemExpress | HY-N1433-5mg |
Phytolaccagenin |
1802-12-6 | 98.07% | 5mg |
¥620 | 2024-04-19 | |
A2B Chem LLC | AA95427-5mg |
Phytolaccagenin |
1802-12-6 | 98% | 5mg |
$199.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T3387-20mg |
Phytolaccagenin |
1802-12-6 | >98% | 20mg |
¥460.00 | 2024-08-09 | |
Aaron | AR0022HB-50mg |
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2β,3β,4α,20β)- |
1802-12-6 | 97% | 50mg |
$122.00 | 2025-01-21 | |
eNovation Chemicals LLC | Y1246950-100mg |
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)- |
1802-12-6 | 98% | 100mg |
$220 | 2025-02-21 |
Phytolaccagenin 関連文献
-
Junbin He,Kuan Chen,Zhi-min Hu,Kai Li,Wei Song,Li-yan Yu,Chung-Hang Leung,Dik-Lung Ma,Xue Qiao,Min Ye Chem. Commun. 2018 54 8594
-
J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1986 3 421
-
H. M. Powell,C. K. Prout,S. C. Wallwork Annu. Rep. Prog. Chem. 1964 61 567
Phytolaccageninに関する追加情報
Recent Advances in Phytolaccagenin Research: Insights into Chemical and Pharmacological Properties
Phytolaccagenin (CAS: 1802-12-6), a triterpenoid saponin derived from the Phytolacca genus, has garnered significant attention in recent years due to its diverse pharmacological activities. This research briefing synthesizes the latest findings on Phytolaccagenin, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications. Recent studies highlight its anti-inflammatory, antiviral, and anticancer properties, positioning it as a promising candidate for drug development.
A 2023 study published in the Journal of Natural Products elucidated the molecular structure of Phytolaccagenin, confirming its unique aglycone core and sugar moieties, which are critical for its bioactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, were employed to characterize its purity and stability under various conditions. These findings are pivotal for standardizing Phytolaccagenin extraction protocols, ensuring reproducibility in preclinical studies.
In vitro and in vivo experiments have demonstrated Phytolaccagenin's efficacy against several cancer cell lines, particularly in breast and colon cancers. A groundbreaking 2024 paper in Cancer Research revealed that Phytolaccagenin induces apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. This selective toxicity underscores its potential as a targeted therapy, reducing side effects commonly associated with conventional chemotherapy.
Beyond oncology, Phytolaccagenin exhibits potent antiviral activity against enveloped viruses, including SARS-CoV-2. A collaborative study between the University of Tokyo and the Pasteur Institute (2024) identified its ability to disrupt viral membrane integrity, inhibiting entry into host cells. This mechanism, coupled with its low IC50 values, suggests its utility as a broad-spectrum antiviral agent, though clinical trials are pending.
Despite these advancements, challenges remain in Phytolaccagenin's pharmacokinetics and bioavailability. Recent research in Phytomedicine (2024) explored nanoformulation techniques to enhance its solubility and tissue distribution. Polymeric nanoparticles loaded with Phytolaccagenin showed a 3-fold increase in bioavailability in rodent models, addressing a critical bottleneck in its therapeutic translation.
In conclusion, Phytolaccagenin (1802-12-6) represents a multifaceted compound with substantial therapeutic potential. Ongoing research into its structure-activity relationships, delivery systems, and clinical safety profiles will be instrumental in advancing it from bench to bedside. Stakeholders in drug development should prioritize collaborative efforts to overcome existing limitations and harness its full pharmacological promise.
1802-12-6 (Phytolaccagenin) 関連製品
- 57-85-2(Testosterone propionate)
- 30968-45-7(1-Phenanthrenecarboxylicacid, dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester)
- 54928-05-1(Phytolaccagenic acid)
- 1724-17-0(Methyl oleanolate)
- 58-22-0(Testosterone)
- 50-03-3(Hydrocortisone acetate)
- 58-18-4(Methyltestosterone)
- 51-77-4(Gefarnate)
- 32208-45-0(Ursolic Acid Methyl Ester)
- 2228909-69-9(2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde)



